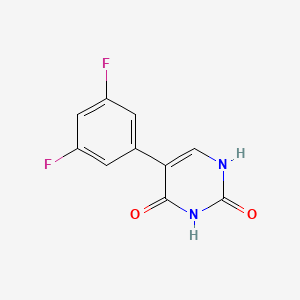
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4)-Dihydroxy-5-(2-methoxy-5-methylphenyl)pyrimidine, commonly referred to as DHMPP, is a naturally occurring compound that is found in many plants and has a wide range of applications in scientific research. DHMPP is a heterocyclic compound that has been studied for its potential to act as an antioxidant, as well as its ability to act as a potential inhibitor in certain biochemical pathways. DHMPP has a wide variety of biological activities and has been used in a variety of laboratory experiments.
科学的研究の応用
DHMPP has a wide variety of scientific research applications. It has been used as an antioxidant in cell culture experiments and has been shown to protect cells from oxidative damage. DHMPP has also been used as a potential inhibitor in biochemical pathways, such as the proteasome pathway. It has been used to study the effects of oxidative stress on cells and has been used to investigate the effects of certain drugs on cell viability.
作用機序
DHMPP is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an inhibitor in certain biochemical pathways, such as the proteasome pathway. In this pathway, DHMPP is thought to bind to the proteasome and prevent its activity.
Biochemical and Physiological Effects
DHMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to protect cells from oxidative damage and to prevent the formation of reactive oxygen species. It has also been shown to inhibit the proteasome pathway and to reduce the levels of certain proteins in cells. Additionally, DHMPP has been shown to reduce inflammation and to have anti-cancer effects.
実験室実験の利点と制限
The main advantage of using DHMPP in laboratory experiments is its high purity (95%) and its wide range of biological activities. DHMPP is easy to synthesize and can be used in a variety of experiments. The main limitation of using DHMPP in laboratory experiments is the lack of information about its mechanism of action and its effects on human health.
将来の方向性
The future directions for DHMPP research include further investigations into its mechanism of action and its effects on human health. Additionally, further studies should be conducted to determine its potential as an antioxidant and an inhibitor of certain biochemical pathways. Additionally, further research should be conducted to determine its potential as an anti-cancer agent and its potential use in drug development. Finally, further research should be conducted to investigate the effects of DHMPP on other biological pathways and its potential use in other laboratory experiments.
合成法
DHMPP can be synthesized from the reaction of 2,4-dihydroxy-5-methylphenylpyrimidine (DHMP) and 2-methoxy-5-methylphenol (MMM). The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out at a temperature of around 80°C. The reaction yields DHMPP as the main product, along with some byproducts. The yield of the reaction is typically around 95%.
特性
IUPAC Name |
5-(2-methoxy-5-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-3-4-10(17-2)8(5-7)9-6-13-12(16)14-11(9)15/h3-6H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVKECRFFAGKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














